4-Chloro-2,7,8-trimethylquinoline
Overview
Description
4-Chloro-2,7,8-trimethylquinoline is a quinoline derivative that belongs to the category of heterocyclic compounds. It has the empirical formula C12H12ClN and a molecular weight of 205.68 . It is a solid substance .
Physical And Chemical Properties Analysis
4-Chloro-2,7,8-trimethylquinoline is a solid substance . Its empirical formula is C12H12ClN and it has a molecular weight of 205.68 .Scientific Research Applications
General Properties
“4-Chloro-2,7,8-trimethylquinoline” is a halogenated heterocycle . It has the empirical formula C12H12ClN and a molecular weight of 205.68 .
Availability and Pricing
This compound is commercially available and is often used by early discovery researchers as part of a collection of unique chemicals . It’s usually shipped within 2 business days, but orders outside of the US may require an additional 1-2 weeks for delivery .
Quinoline Derivatives in Medicinal Chemistry
Quinoline motifs, such as “4-Chloro-2,7,8-trimethylquinoline”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity . The specific anticancer activity of “4-Chloro-2,7,8-trimethylquinoline” is not mentioned, but it’s possible that it may have similar properties.
Antioxidant Activity
Quinoline derivatives also exhibit antioxidant activity . Again, while the specific antioxidant activity of “4-Chloro-2,7,8-trimethylquinoline” is not mentioned, it may have similar properties.
Anti-inflammatory Activity
Quinoline derivatives have demonstrated anti-inflammatory activity . It’s possible that “4-Chloro-2,7,8-trimethylquinoline” may also have anti-inflammatory properties.
Safety and Hazards
4-Chloro-2,7,8-trimethylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. . It has the signal word “Danger” and the hazard statements H301 - H318 - H413 . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338 . It is non-combustible and is classified as acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .
Future Directions
properties
IUPAC Name |
4-chloro-2,7,8-trimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-5-10-11(13)6-8(2)14-12(10)9(7)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTSUKTWPJRMAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=C2C=C1)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587946 | |
Record name | 4-Chloro-2,7,8-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,7,8-trimethylquinoline | |
CAS RN |
78509-29-2 | |
Record name | 4-Chloro-2,7,8-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40587946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78509-29-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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